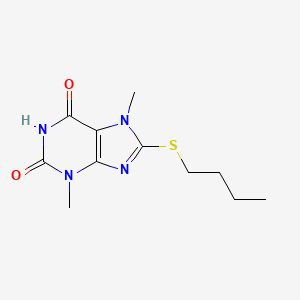
8-(Butylthio)theobromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Butylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound has a molecular formula of C11H16N4O2S and a molecular weight of 268.335 g/mol . It is characterized by the presence of a butylthio group attached to the theobromine structure, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Butylthio)theobromine typically involves the introduction of a butylthio group to the theobromine molecule. One common method involves the reaction of theobromine with butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Butylthio)theobromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of theobromine derivatives with a butyl group.
Substitution: Formation of various substituted theobromine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Butylthio)theobromine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of alkaloid derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 8-(Butylthio)theobromine involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterases and block adenosine receptors, similar to theobromine. These actions result in increased intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of neurotransmitter release. Additionally, the compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Theobromine: A naturally occurring alkaloid with similar structure but lacking the butylthio group.
Caffeine: Another methylxanthine with stimulant properties, differing in the number and position of methyl groups.
Theophylline: A methylxanthine used as a bronchodilator, structurally similar but with different pharmacological effects
Uniqueness: 8-(Butylthio)theobromine is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to its parent compound, theobromine .
Eigenschaften
CAS-Nummer |
74039-56-8 |
|---|---|
Molekularformel |
C11H16N4O2S |
Molekulargewicht |
268.34 g/mol |
IUPAC-Name |
8-butylsulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-18-11-12-8-7(14(11)2)9(16)13-10(17)15(8)3/h4-6H2,1-3H3,(H,13,16,17) |
InChI-Schlüssel |
BBNSRDNKKYPSNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


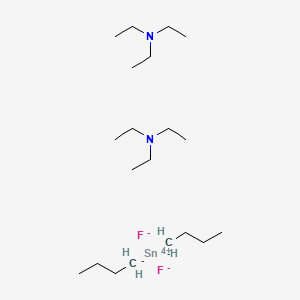
![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
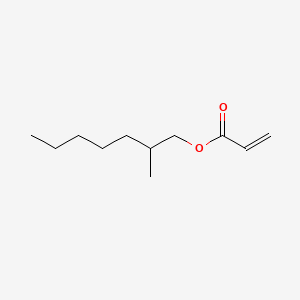
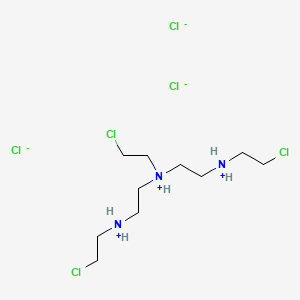
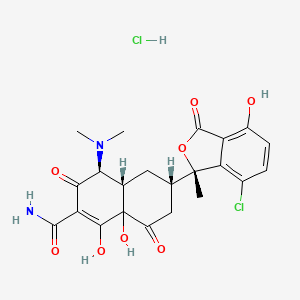
![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)

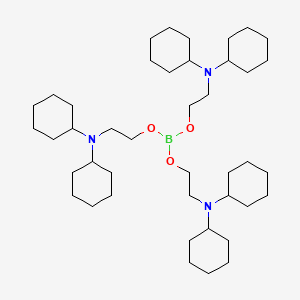
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
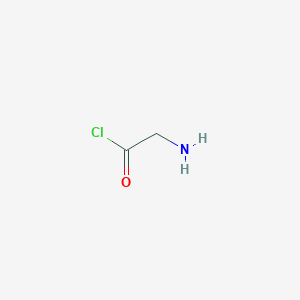
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
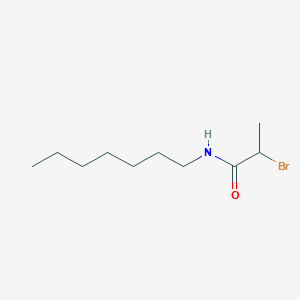
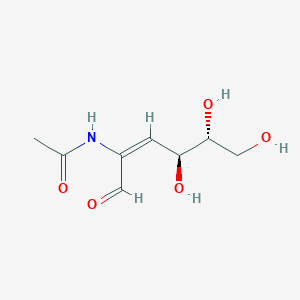
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
